
N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a methylamino group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxaldehyde and methylamine.
Formation of Intermediate: The 5-chlorothiophene-2-carboxaldehyde reacts with methylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is subsequently acylated with chloroacetic acid to form the final product, 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols or thioethers.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-{(5-chlorothiophen-2-yl)methylcarbamoyl}acetic acid
- 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid
Uniqueness
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both a methylamino group and an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C8H10ClNO2S |
|---|---|
分子量 |
219.69 g/mol |
IUPAC 名称 |
2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetic acid |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(5-8(11)12)4-6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,11,12) |
InChI 键 |
YJQGSMWGTVHECH-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(S1)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


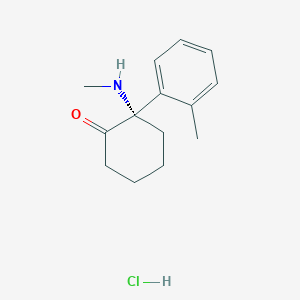
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
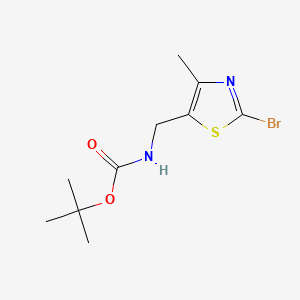
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
![tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13502895.png)

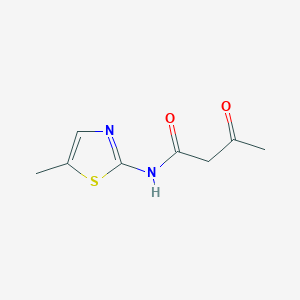
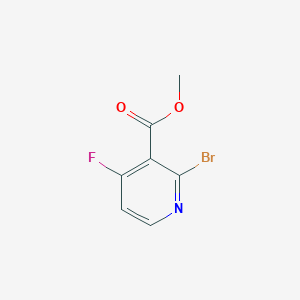

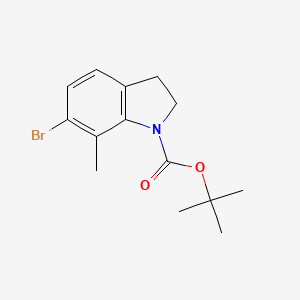
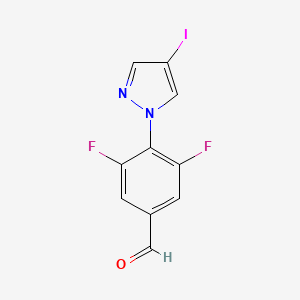


![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)
